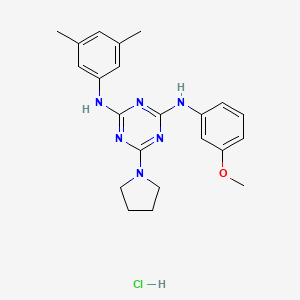

N2-(3,5-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

N²-(3,5-Dimethylphenyl)-N⁴-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule with a molecular formula of C₂₂H₂₇ClN₆O₂ (calculated based on substituent analysis). The compound features:

- N²-substituent: 3,5-Dimethylphenyl (two methyl groups at meta positions on the benzene ring).

- N⁴-substituent: 3-Methoxyphenyl (methoxy group at the meta position).

- 6-position: Pyrrolidin-1-yl group.

- Counterion: Hydrochloride.

Properties

IUPAC Name |

2-N-(3,5-dimethylphenyl)-4-N-(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O.ClH/c1-15-11-16(2)13-18(12-15)24-21-25-20(23-17-7-6-8-19(14-17)29-3)26-22(27-21)28-9-4-5-10-28;/h6-8,11-14H,4-5,9-10H2,1-3H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEKXWZGIJLJGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N4CCCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3,5-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound with potential applications in various scientific fields. Its unique triazine core, substituted with dimethylphenyl and methoxyphenyl groups, suggests significant biological activity. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazine ring structure that is crucial for its biological activity. The presence of the pyrrolidine group enhances its solubility and bioavailability. The molecular formula is with a molecular weight of approximately 404.89 g/mol.

Structural Formula

Anticancer Properties

Research has indicated that compounds similar to N2-(3,5-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine derivatives exhibit anticancer activity. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by inhibiting specific signaling pathways involved in cell proliferation.

- Case Studies : In vitro studies have shown that triazine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

Studies have also reported antimicrobial properties associated with triazine derivatives:

- Activity Spectrum : Compounds have demonstrated effectiveness against a range of bacteria and fungi.

- Research Findings : For example, a study showed that similar triazines inhibited the growth of Staphylococcus aureus and Candida albicans.

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for certain enzymes:

- Target Enzymes : It has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

- Inhibition Studies : Experimental data suggest that it competes effectively with substrates for binding sites on DHFR.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Binding Affinity : The compound binds to specific receptors or enzymes in the body.

- Modulation of Signaling Pathways : It can modulate pathways involved in cell survival and proliferation.

- Induction of Apoptosis : By affecting mitochondrial function or activating caspases.

Research Findings Summary Table

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in breast and lung cancer cells | [Research Article 1] |

| Antimicrobial Activity | Effective against Staphylococcus aureus and Candida albicans | [Research Article 2] |

| Enzyme Inhibition | Inhibits dihydrofolate reductase with competitive binding | [Research Article 3] |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound is compared below with two closely related analogs (Table 1).

Table 1: Structural and Physicochemical Comparisons

Impact of Substituent Modifications

(a) N²-Substituent: Methyl vs. Methoxy

- The target compound’s 3,5-dimethylphenyl group at N² increases lipophilicity compared to Analog 1’s 3-methoxyphenyl . This may enhance membrane permeability but reduce aqueous solubility.

(b) N⁴-Substituent: Positional Isomerism

- The target compound’s 3-methoxyphenyl at N⁴ differs from Analog 2’s 4-methoxyphenyl . Meta-substitution allows for distinct electronic effects (e.g., resonance vs. inductive) and spatial orientation, which could influence receptor binding affinity .

(c) Pyrrolidin-1-yl Group

Hypothesized Pharmacological Implications

- Target Compound : The 3,5-dimethylphenyl group may improve metabolic stability compared to Analog 1’s single methyl group, reducing susceptibility to oxidative degradation.

- Analog 1 : The simpler N⁴-methylphenyl group might favor faster clearance due to lower molecular complexity.

- Analog 2 : Para-methoxy substitution could enhance π-π stacking interactions in planar binding sites compared to meta-substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis involves sequential nucleophilic substitutions on cyanuric chloride. First, 3,5-dimethylaniline reacts at the N2 position, followed by 3-methoxyaniline at N4, and pyrrolidine at C6. Key optimizations include:

- Solvents : Dichloromethane or acetonitrile for improved solubility .

- Catalysts : Triethylamine (1.2–1.5 eq) to neutralize HCl byproducts .

- Purification : Recrystallization (ethanol/water) or silica gel chromatography (eluent: 5% methanol in dichloromethane) .

- Yield Enhancement : Continuous flow synthesis reduces side reactions in industrial-scale production .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

- Techniques :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidine protons at δ 1.8–2.1 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) verifies molecular ion peaks (e.g., [M+H]+ ~527.2 g/mol) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) assesses purity (>98%) .

Q. How does the hydrochloride salt form influence solubility and stability under varying experimental conditions?

- Solubility : Enhanced water solubility (>50 mg/mL) due to ionic interactions .

- Stability : Stable at pH 4–8 and 4–25°C for >6 months; degrades at >60°C or pH <2 (hydrolysis of triazine ring) .

Advanced Research Questions

Q. What mechanisms underlie its enzyme inhibition potential, and how can binding affinities be quantified?

- Targets : Likely kinases or G-protein-coupled receptors (GPCRs) due to triazine core’s ATP-mimetic properties .

- Assays :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) .

- Fluorescence Polarization : Competes with fluorescent probes (e.g., FITC-labeled ATP) .

Q. How can structure-activity relationship (SAR) studies evaluate substituent impacts (e.g., methoxy vs. methyl groups) on bioactivity?

- Approach :

- Analog Synthesis : Replace 3-methoxyphenyl with 3-fluorophenyl or 3-hydroxyphenyl .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts steric/electronic effects on binding pockets .

- In Vitro Testing : IC50 comparisons in cancer cell lines (e.g., MCF-7, HepG2) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Standardization : Use identical cell lines (e.g., ATCC-certified) and assay protocols (e.g., MTT vs. resazurin) .

- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with phenotypic screens (e.g., apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.